molecular formula C31H63NO14 B1443318 Amino-PEG12-t-Butyl ester CAS No. 1383814-00-3

Amino-PEG12-t-Butyl ester

Cat. No. B1443318
CAS RN: 1383814-00-3
M. Wt: 673.8 g/mol
InChI Key: XRYCYKGEIYZQGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amino-PEG12-t-Butyl ester is a chemical compound used in bioconjugation and organic synthesis . It is a PEG derivative containing an amino group with a t-butyl protected carboxyl group . The hydrophilic PEG spacer increases solubility in aqueous media .


Molecular Structure Analysis

The molecular formula of Amino-PEG12-t-Butyl ester is C31H63NO14 . This compound contains two important functional groups, the amino group and the t-butyl ester group .


Chemical Reactions Analysis

The amino group in Amino-PEG12-t-Butyl ester is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The t-butyl protected carboxyl group can be deprotected under acidic conditions .


Physical And Chemical Properties Analysis

The molecular weight of Amino-PEG12-t-Butyl ester is 673.8 g/mol . It is a water-soluble compound due to the presence of a hydrophilic PEG spacer .

Scientific Research Applications

Bioconjugation

Amino-PEG12-t-Butyl ester: is widely used in bioconjugation techniques. It facilitates the attachment of various molecules to proteins or other macromolecules, enhancing their stability and solubility. This application is crucial for developing antibody-drug conjugates (ADCs), where the compound acts as a linker between the antibody and the therapeutic agent .

Drug Delivery Systems

In the realm of drug delivery , Amino-PEG12-t-Butyl ester plays a significant role in creating PEGylated compounds. PEGylation helps to mask the drug from the host’s immune system, thereby increasing the half-life of therapeutic agents. This application is particularly beneficial for proteins, peptides, and nucleic acid-based drugs .

Surface Modification

This compound is instrumental in surface modification of nanoparticles. By attaching to the surface, it provides a functional group that can be further modified to attach targeting ligands or imaging agents. This is essential for creating targeted drug delivery systems and diagnostic tools .

Organic Synthesis

Amino-PEG12-t-Butyl ester: is also utilized in organic synthesis . It serves as a building block for synthesizing complex molecules. Its presence in a synthetic pathway can introduce a PEG chain into the final compound, which can improve the pharmacokinetic properties of potential drugs .

Proteomics Research

In proteomics research , this compound is used to modify proteins and peptides. It can help in the study of protein structure and function by stabilizing proteins or altering their surface properties to enhance their interaction with other biomolecules .

Molecular Diagnostics

Lastly, Amino-PEG12-t-Butyl ester finds application in molecular diagnostics . It can be used to modify surfaces or molecules in diagnostic assays, improving the sensitivity and specificity of the tests. This is particularly important in the development of biosensors and microarray technologies .

Safety and Hazards

Amino-PEG12-t-Butyl ester is not classified as a hazard . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H63NO14/c1-31(2,3)46-30(33)4-6-34-8-10-36-12-14-38-16-18-40-20-22-42-24-26-44-28-29-45-27-25-43-23-21-41-19-17-39-15-13-37-11-9-35-7-5-32/h4-29,32H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRYCYKGEIYZQGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H63NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

673.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amino-PEG12-t-Butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amino-PEG12-t-Butyl ester
Reactant of Route 2
Reactant of Route 2
Amino-PEG12-t-Butyl ester
Reactant of Route 3
Reactant of Route 3
Amino-PEG12-t-Butyl ester
Reactant of Route 4
Reactant of Route 4
Amino-PEG12-t-Butyl ester
Reactant of Route 5
Reactant of Route 5
Amino-PEG12-t-Butyl ester
Reactant of Route 6
Reactant of Route 6
Amino-PEG12-t-Butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.